molecular formula C21H19N3O4S B3778185 Ethyl 5-[[[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]methyl]furan-2-carboxylate

Ethyl 5-[[[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]methyl]furan-2-carboxylate

Cat. No.: B3778185
M. Wt: 409.5 g/mol
InChI Key: QWEPIORIMAVDTG-UHFFFAOYSA-N
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Description

Ethyl 5-[[[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]methyl]furan-2-carboxylate is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[[[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]methyl]furan-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite (NaNO2), potassium iodide (KI), and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[[[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 5-[[[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression .

Properties

IUPAC Name

ethyl 5-[[[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-3-27-20(26)18-9-8-14(28-18)10-22-19(25)17-12-29-21-23-16(11-24(17)21)15-7-5-4-6-13(15)2/h4-9,11-12H,3,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEPIORIMAVDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[[[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]methyl]furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-[[[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]methyl]furan-2-carboxylate
Reactant of Route 3
Ethyl 5-[[[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]methyl]furan-2-carboxylate
Reactant of Route 4
Ethyl 5-[[[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]methyl]furan-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-[[[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]methyl]furan-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-[[[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]methyl]furan-2-carboxylate

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